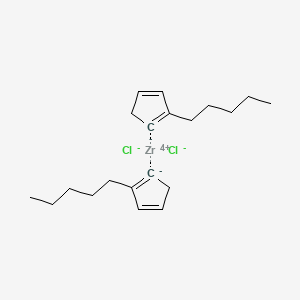
Bis(pentylcyclopentadienyl)zirconium dichloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(pentylcyclopentadienyl)zirconium dichloride (Cp2ZrCl2) is an organometallic compound that has been used in various scientific fields, including organic synthesis, catalysis, and biochemistry. The compound has a unique structure, consisting of two pentylcyclopentadienyl rings connected to a zirconium atom, which is then bound to two chlorine atoms. Cp2ZrCl2 is a versatile compound that has been used for a variety of applications, ranging from laboratory experiments to industrial processes.
Mecanismo De Acción
Bis(pentylcyclopentadienyl)zirconium dichloride acts as a Lewis acid, meaning that it can accept electrons from other molecules. This allows Bis(pentylcyclopentadienyl)zirconium dichloride to form complexes with other molecules, such as proteins and enzymes. These complexes can then interact with the active sites of proteins and enzymes, allowing them to be inhibited or activated.
Biochemical and Physiological Effects
Bis(pentylcyclopentadienyl)zirconium dichloride has been shown to have a variety of biochemical and physiological effects. Bis(pentylcyclopentadienyl)zirconium dichloride has been shown to inhibit the activity of enzymes, such as proteases, phosphatases, and kinases. It has also been shown to inhibit the activity of proteins, such as transcription factors and ion channels. In addition, Bis(pentylcyclopentadienyl)zirconium dichloride has been shown to have anti-inflammatory and anti-cancer effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Bis(pentylcyclopentadienyl)zirconium dichloride has several advantages for use in laboratory experiments. It is relatively easy to synthesize and purify, and it is stable in a wide range of solvents. In addition, it is non-toxic and non-volatile. However, there are some limitations to its use in laboratory experiments. Bis(pentylcyclopentadienyl)zirconium dichloride is not soluble in water, and it can react with some molecules, such as amines, alcohols, and carboxylic acids.
Direcciones Futuras
Bis(pentylcyclopentadienyl)zirconium dichloride has a wide range of potential future applications. It could be used as a catalyst for a variety of reactions, such as Diels-Alder reactions, Wittig reactions, and Heck reactions. In addition, it could be used to study the structure and function of proteins and enzymes. Bis(pentylcyclopentadienyl)zirconium dichloride could also be used to develop new drugs and therapies, as it has been shown to have anti-inflammatory and anti-cancer effects. Finally, Bis(pentylcyclopentadienyl)zirconium dichloride could be used to develop new materials, such as catalysts, sensors, and optical materials.
Métodos De Síntesis
Bis(pentylcyclopentadienyl)zirconium dichloride can be synthesized in a variety of ways, depending on the desired product. The most common method is the reaction of pentylcyclopentadiene and zirconocene dichloride in a solvent. This reaction produces a product that is a mixture of Bis(pentylcyclopentadienyl)zirconium dichloride and Cp2ZrCl. The product can then be purified by chromatography or distillation. Other methods for synthesizing Bis(pentylcyclopentadienyl)zirconium dichloride include metathesis, hydrolysis, and reduction.
Aplicaciones Científicas De Investigación
Bis(pentylcyclopentadienyl)zirconium dichloride has been used in a variety of scientific research applications, including organic synthesis, catalysis, and biochemistry. In organic synthesis, Bis(pentylcyclopentadienyl)zirconium dichloride is used as a catalyst for a variety of reactions, including Diels-Alder reactions, Wittig reactions, and Heck reactions. In catalysis, Bis(pentylcyclopentadienyl)zirconium dichloride is used to promote hydrogenation and hydroformylation reactions. In biochemistry, Bis(pentylcyclopentadienyl)zirconium dichloride has been used to study the structure and function of proteins and enzymes.
Propiedades
IUPAC Name |
2-pentylcyclopenta-1,3-diene;zirconium(4+);dichloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C10H15.2ClH.Zr/c2*1-2-3-4-7-10-8-5-6-9-10;;;/h2*5,8H,2-4,6-7H2,1H3;2*1H;/q2*-1;;;+4/p-2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOFLSKGKPILYFC-UHFFFAOYSA-L |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=[C-]CC=C1.CCCCCC1=[C-]CC=C1.[Cl-].[Cl-].[Zr+4] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30Cl2Zr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



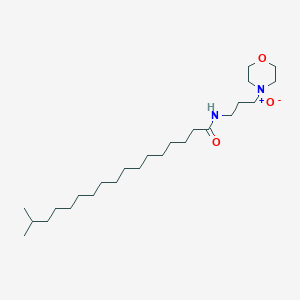
![1-amino-3-[4-[4-(4-hydroxyphenyl)piperazin-1-yl]phenyl]-1-[(2S,3S)-2-methyl-1-phenoxypentan-3-yl]urea](/img/structure/B1142266.png)
![2-[1-(Sulfanylmethyl)cyclopropyl]acetonitrile](/img/structure/B1142267.png)
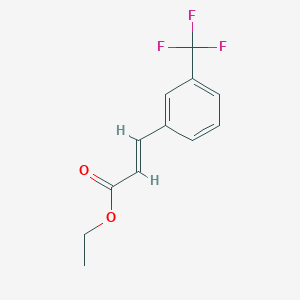
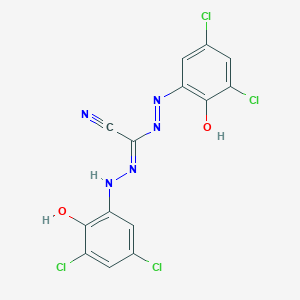

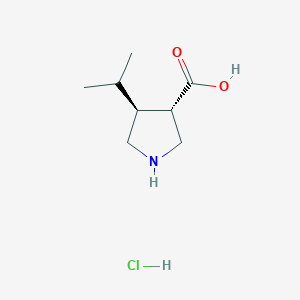

![(1S,3S,5S)-2-[(2R)-2-Amino-2-[(5S,7R)-3-hydroxy-1-adamantyl]acetyl]-2-azabicyclo[3.1.0]hexane-3-carbonitrile](/img/structure/B1142285.png)